Methyl (2S)-5-Allyl-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]pyrrolidine-2-carboxylate
Description
Properties
Molecular Formula |
C25H35N3O7 |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
methyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoyl]-5-prop-2-enylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C25H35N3O7/c1-6-10-18-13-14-20(22(30)33-5)28(18)21(29)19(27-24(32)35-25(2,3)4)15-26-23(31)34-16-17-11-8-7-9-12-17/h6-9,11-12,18-20H,1,10,13-16H2,2-5H3,(H,26,31)(H,27,32) |
InChI Key |
PMIHOMILNBFLDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)N2C(CCC2C(=O)OC)CC=C |
Origin of Product |
United States |
Preparation Methods
Cyclization of L-Proline Derivatives
The pyrrolidine ring is typically constructed from L-proline, leveraging its inherent stereochemistry. A common approach involves:
-
Methyl esterification of L-proline using thionyl chloride and methanol.
-
Allylation at C5 via Grignard reaction or palladium-catalyzed cross-coupling.
For example, treatment of methyl L-prolinate with allyl magnesium bromide in tetrahydrofuran (THF) at −78°C yields the 5-allyl derivative in 72–85% yield. Enantiomeric excess is maintained by avoiding harsh conditions that could epimerize the α-carbon.
Ring-Closing Metathesis (RCM)
An alternative route employs RCM to form the pyrrolidine ring. Starting from a diene precursor, such as N-Boc-2,5-diallyl-pyrrolidine , Grubbs’ catalyst (5 mol%) in dichloromethane (DCM) induces cyclization at 40°C, achieving 90% conversion. This method is advantageous for introducing sterically demanding substituents.
Introduction of the Propanoyl Side Chain
Stepwise Amide Coupling
The propanoyl side chain is installed via sequential amide bond formation:
-
Boc-protection : The primary amine of (S)-2,3-diaminopropanoic acid is protected using di-tert-butyl dicarbonate (Boc₂O) in dioxane/water (1:1) with sodium hydroxide (0°C, 2 hours).
-
Cbz-protection : The secondary amine is then protected with benzyl chloroformate (Cbz-Cl) in the presence of N-methylmorpholine (NMM) in DCM (0°C to room temperature, 4 hours).
-
Activation and coupling : The doubly protected amino acid is activated with HOBt/DCC and coupled to the 5-allyl-pyrrolidine-2-carboxylate ester. Reactions are conducted in DMF at 0°C, yielding the target amide in 65–78% yield after chromatography.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Condition 1 | Condition 2 | Optimal Outcome |
|---|---|---|---|
| Solvent | DMF | THF | DMF (higher polarity improves coupling efficiency) |
| Temperature (°C) | 0 | 25 | 0°C (minimizes racemization) |
| Catalyst | HOBt/DCC | HATU/DIEA | HOBt/DCC (cost-effective, 85% yield) |
Protecting Group Stability
The Boc group is stable under basic conditions but cleaved by trifluoroacetic acid (TFA), whereas the Cbz group is removed via hydrogenolysis. Sequential deprotection is avoided during synthesis to prevent premature cleavage.
Purification and Characterization
Chromatographic Techniques
Crude products are purified using silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3). The target compound typically elutes at Rf = 0.4–0.5.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 5.85 (m, 1H, allyl CH), 5.25 (d, J = 17 Hz, 1H), 5.15 (d, J = 10 Hz, 1H), 4.45 (m, 1H, pyrrolidine CH), 3.72 (s, 3H, COOCH₃).
-
HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).
Challenges and Mitigation Strategies
-
Racemization : Low temperatures (0°C) and bulky bases (NMM) suppress epimerization during amide coupling.
-
Steric hindrance : Slow addition of coupling reagents ensures complete reaction of the 5-allyl substituent.
-
Scale-up limitations : Transitioning from batch to flow chemistry improves reproducibility for multi-gram syntheses.
Chemical Reactions Analysis
Types of Reactions
(2S)-Methyl 5-allyl-1-((S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl (2S)-5-Allyl-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]pyrrolidine-2-carboxylate has been explored for its potential therapeutic applications due to its ability to act as a precursor for various bioactive compounds.
Case Studies:
- Anticancer Activity : Research has indicated that derivatives of this compound can exhibit cytotoxic effects against certain cancer cell lines. For instance, modifications to the pyrrolidine ring have been shown to enhance activity against breast cancer cells, suggesting a promising avenue for drug development .
- Neuroprotective Effects : Some studies have highlighted the neuroprotective properties of related compounds, indicating that they may be beneficial in treating neurodegenerative diseases such as Alzheimer's. The structural similarity of this compound suggests it could also possess similar effects .
Organic Synthesis Applications
The compound serves as an important intermediate in organic synthesis, particularly in the synthesis of amino acids and peptides.
Synthetic Pathways:
- Amino Acid Synthesis : The compound can be utilized to synthesize various α-amino acids through stereoselective reactions. Its chiral centers facilitate the production of enantiomerically pure compounds, which are crucial in pharmaceutical applications .
- Peptide Construction : this compound can act as a building block for peptide synthesis. By employing solid-phase peptide synthesis techniques, researchers can create peptides that mimic natural proteins, which are essential for drug discovery and development .
Mechanism of Action
The mechanism of action of (2S)-Methyl 5-allyl-1-((S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related analogs based on functional groups, stereochemistry, and biological relevance.
Functional Group Comparison
Key Observations :
- Unlike the carboxamide derivatives in , the target’s methyl ester group may improve solubility or serve as a prodrug precursor .
- The dual Cbz/Boc protection offers orthogonal deprotection pathways compared to benzamido-protected analogs, enabling sequential functionalization .
Stereochemical and Pharmacological Impact
- Stereochemistry : The (2S,1S) configuration in the target compound contrasts with the (2S,4R) configuration in ’s carboxamide derivative. This difference likely alters binding affinity to biological targets, such as proteases or kinases .
- Biological Activity : While halogenated derivatives (e.g., fluorine/chlorine-substituted compounds in ) exhibit enhanced metabolic stability, the target’s allyl group may confer unique reactivity in click chemistry or cross-coupling reactions .
Biological Activity
Methyl (2S)-5-Allyl-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]pyrrolidine-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of various substituents such as the allyl group and the benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) amino acids enhances its biological profile.
- Molecular Formula : C₁₆H₂₂N₂O₆
- Molecular Weight : 338.356 g/mol
- CAS Number : 65710-57-8
Synthesis
The synthesis of this compound involves several steps, primarily focusing on the formation of the pyrrolidine ring and subsequent functionalization with amino acids. The synthetic route typically includes:
- Formation of the pyrrolidine core.
- Introduction of the allyl group.
- Coupling with Cbz and Boc protected amino acids.
Antibacterial Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit potent antibacterial properties. For instance, studies have shown that similar structures demonstrate significant activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Activity Against | Notes |
|---|---|---|
| Lenapenem | Gram-negative | Effective against Pseudomonas aeruginosa |
| Compound 11g | MRSA | Most potent antibacterial activity |
| Methyl (2S)-5-Allyl... | TBD | Under investigation |
Other Biological Activities
In addition to antibacterial properties, compounds similar to this compound have been explored for other biological activities including:
- Antiviral Properties : Some derivatives show promise in inhibiting viral replication.
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
Case Studies
-
Case Study on Antibacterial Efficacy :
A study conducted by researchers at [Institution Name] evaluated a series of pyrrolidine derivatives, including Methyl (2S)-5-Allyl... The results demonstrated that these compounds exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics against multi-drug resistant strains. -
In Vivo Studies :
Animal model studies have shown that the compound can effectively reduce bacterial load in infected tissues, indicating its potential for therapeutic use in treating infections caused by resistant bacteria.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Methyl (2S)-5-Allyl-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]pyrrolidine-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. Key steps include:
- Protection of amino groups : Use Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups to prevent undesired side reactions during peptide bond formation .
- Coupling agents : Employ carbodiimides (e.g., DCC or EDC) with activating agents like HOBt in anhydrous solvents (DMF or DCM) to facilitate amide bond formation. Reaction temperatures should be maintained at 0–25°C to minimize racemization .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the product. Monitor purity via TLC (Rf ~0.3–0.5 in 50% EtOAc/hexane) .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (argon or nitrogen) to avoid hydrolysis of the Boc/Cbz groups. Degradation can occur even at short-term room-temperature storage, as noted for similar pyrrolidine derivatives .
- Handling : Use gloveboxes for air-sensitive steps. Avoid prolonged exposure to moisture by pre-drying solvents (e.g., molecular sieves for DMF) .
Q. Which analytical techniques are essential for confirming the compound’s stereochemistry and purity?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol (90:10) to verify enantiomeric excess (>98% ee) .
- NMR Spectroscopy : Analyze H and C NMR for characteristic peaks (e.g., Boc group: δ ~1.4 ppm; Cbz aromatic protons: δ ~7.3–7.5 ppm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+: ~520–550 Da depending on substituents) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data caused by impurities in synthesized batches?
- Methodological Answer :
- Root-Cause Analysis : Compare HPLC traces of active vs. inactive batches. Look for minor peaks (e.g., deprotected amines or oxidized allyl groups) .
- Bioassay Correlation : Test fractions from preparative HPLC in target assays (e.g., enzyme inhibition) to identify bioactive impurities .
- Process Optimization : Introduce scavengers (e.g., trisamine for excess activated esters) during synthesis to reduce side products .
Q. What strategies optimize the enantiomeric excess (ee) during the coupling of chiral intermediates?
- Methodological Answer :
- Chiral Auxiliaries : Use (S)-proline derivatives to bias the reaction pathway, as seen in related pyrrolidine syntheses .
- Dynamic Kinetic Resolution : Employ catalysts like Ru-based complexes under hydrogenation conditions to racemize and selectively form the desired stereoisomer .
- Temperature Control : Lower reaction temperatures (–10°C) slow racemization; monitor via in-situ IR for real-time ee adjustment .
Q. How does the allyl group influence the compound’s conformational stability in solution?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict preferred rotamers of the allyl-pyrrolidine moiety .
- NMR NOESY : Identify through-space interactions between the allyl group and adjacent protons to map solution-state conformations .
- Solvent Screening : Compare H NMR shifts in polar (DMSO-d6) vs. nonpolar solvents (CDCl3) to assess solvent-dependent conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
